6-Oxodocetaxel - 167074-97-7

6-Oxodocetaxel

Catalog Number: EVT-352819
CAS Number: 167074-97-7
Molecular Formula: C43H51NO14
Molecular Weight: 805.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
10-oxo Docetaxel is a degradation product of docetaxel.
Docetaxel intermediate.
Overview

6-Oxodocetaxel is a derivative of docetaxel, a widely used chemotherapeutic agent in cancer treatment. The compound has the molecular formula C43H51NO14\text{C}_{43}\text{H}_{51}\text{N}\text{O}_{14} and a molecular weight of approximately 805.87 g/mol. Its chemical structure features an oxo group, which differentiates it from its parent compound, docetaxel, potentially enhancing its biological activity and reactivity.

Source

Docetaxel, the parent compound of 6-Oxodocetaxel, is derived from the needles of the European yew tree (Taxus baccata). The synthesis of 6-Oxodocetaxel typically involves the oxidation of docetaxel using various oxidizing agents .

Classification

6-Oxodocetaxel falls under the category of taxane derivatives, which are known for their role as microtubule stabilizers in cancer therapy. This classification places it among other significant compounds such as paclitaxel and cabazitaxel, which share similar mechanisms of action against cancer cells .

Synthesis Analysis

Methods

The synthesis of 6-Oxodocetaxel primarily involves the oxidation of docetaxel. Common methods include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are frequently used to introduce the oxo group at the desired position on the docetaxel molecule.
  • Industrial Production: Large-scale production may utilize continuous flow reactors to maintain precise control over reaction conditions, enhancing yield and purity .

Technical Details

In a typical laboratory synthesis:

  1. Docetaxel is dissolved in a suitable solvent.
  2. An oxidizing agent is added under controlled temperature and atmospheric conditions.
  3. The reaction mixture is monitored until the desired conversion is achieved, often confirmed through chromatographic techniques.

This method allows for high efficiency and reproducibility in producing 6-Oxodocetaxel .

Molecular Structure Analysis

Structure

The molecular structure of 6-Oxodocetaxel can be depicted as follows:

  • Molecular Formula: C43H51NO14\text{C}_{43}\text{H}_{51}\text{N}\text{O}_{14}
  • Molecular Weight: Approximately 805.87 g/mol.

The structural modification involves the presence of an oxo group that may influence its pharmacological properties compared to docetaxel .

Data

  • CAS Number: 1412898-68-0
  • Chemical Structure: The oxo group is typically positioned at the C6 carbon of the taxane ring system.
Chemical Reactions Analysis

Reactions

6-Oxodocetaxel can undergo several chemical reactions:

  • Oxidation: Further oxidation can yield more oxidized derivatives.
  • Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the oxo group is replaced by other functional groups.

Technical Details

Common reagents and conditions include:

  • Oxidation: Potassium permanganate or chromium trioxide in dichloromethane.
  • Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
  • Substitution: Nucleophiles such as amines or thiols in a basic environment (e.g., sodium hydroxide) .
Mechanism of Action

The mechanism of action for 6-Oxodocetaxel mirrors that of docetaxel. It binds to microtubules, stabilizing them and preventing depolymerization. This action disrupts normal microtubule function, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it promotes phosphorylation of the oncoprotein Bcl-2, further facilitating apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents and can participate in substitution reactions with nucleophiles.

Relevant data indicates that these properties are critical for its application in drug formulation and development .

Applications

6-Oxodocetaxel has diverse applications in scientific research:

  • Chemistry: Serves as a model compound for studying oxidation and reduction reactions.
  • Biology: Investigated for its effects on cellular processes, particularly in drug-resistant cancer cell lines.
  • Medicine: Explored for enhanced anticancer properties compared to traditional taxanes, potentially leading to new therapeutic strategies.
  • Industry: Utilized in developing new drug formulations and delivery systems aimed at improving efficacy and reducing side effects associated with chemotherapy .

This comprehensive analysis highlights 6-Oxodocetaxel's significance in both research and clinical settings, emphasizing its potential as a valuable compound in cancer therapeutics.

Introduction to 6-Oxodocetaxel in Pharmaceutical Chemistry

6-Oxodocetaxel represents a critical chemical entity within the taxane anticancer drug framework, specifically as a degradation derivative of the widely used chemotherapeutic agent docetaxel. Its study is indispensable for ensuring drug product stability, efficacy, and regulatory compliance. This section rigorously examines its chemical identity, degradation behavior, and historical significance within pharmaceutical sciences.

Chemical Identity and Nomenclature of 6-Oxodocetaxel

6-Oxodocetaxel (Chemical Name: Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, (2aS,4R,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-3,5-dioxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αRS)) is a keto derivative formed via oxidation at the C6 position of docetaxel’s complex diterpenoid core [6] [9]. Structurally, it retains docetaxel’s signature tetracyclic "taxane" ring system and ester side chain at C13, essential for microtubule-binding activity, but features a carbonyl group (=O) replacing the hydroxyl (-OH) at C6 [3] [10]. This modification alters its polarity and stability profile.

  • Table 1: Chemical Identifiers for 6-Oxodocetaxel
Identifier TypeValueSource/Reference
CAS Registry Number1412898-68-0 (primary); 162784-72-7 (EP Impurity D isomer)Clearsynth [4]; Chemicea [6]; BOC Sciences [9]
Molecular FormulaC₄₃H₅₁NO₁₅Chemicea [6]
Molecular Weight821.87 g/molChemicea [6]
IUPAC Name(See full name above)BOC Sciences [9]
Systematic Synonyms4-Epi-6-Oxo Docetaxel (USP Procedure 1); 10-Deoxy-10-Oxo-7-epi-Docetaxel; 5β,20-Epoxy-1,7α-dihydroxy-9,10-dioxotax-11-ene-2α,4,13α-triyl 4-acetate 2-benzoate 13-[(2R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-3-phenylpropanoate]PubChem [1]; BOC Sciences [9]

Its identification as "Docetaxel EP Impurity D" or "4-Epi-6-Oxo Docetaxel" in pharmacopeial contexts (e.g., USP, European Pharmacopoeia) highlights its recognition as a critical quality attribute requiring monitoring [9]. The CAS number 1412898-68-0 is most commonly associated with the primary 6-oxo structure, while 162784-72-7 may refer specifically to a stereoisomeric variant (e.g., 4-epi-6-oxo docetaxel) [9].

Role as a Degradation Impurity in Docetaxel Formulations

6-Oxodocetaxel is a significant degradation impurity arising in docetaxel drug substance (DS) and its formulated injectable products (e.g., Taxotere® and generics). Its formation is primarily linked to:

  • Oxidative Pathways: Introduction of the C6 carbonyl group occurs via oxidation of the parent docetaxel’s C6 hydroxyl group. This process can be accelerated by exposure to oxygen, light, or reactive excipient impurities during storage or manufacturing [2] [7].
  • Excipient Interactions: Docetaxel injection formulations rely heavily on polysorbate 80 (Tween 80) for solubilization. Polysorbate 80, while essential, can introduce peroxides or facilitate oxidative degradation pathways under stress conditions (e.g., elevated temperature). Studies demonstrate that peaks attributable to polysorbate 80 can interfere chromatographically with docetaxel impurities like 7-epi-docetaxel, complicating analysis unless methods specifically resolve them [7].
  • Base Catalysis: Forced degradation studies indicate that basic conditions promote multiple degradation pathways in docetaxel. While epimerization (e.g., forming 7-epi-docetaxel) is a dominant pathway under base stress, oxidation products like 6-Oxodocetaxel are also observed, particularly in formulated products during long-term stability studies [2] [9]. Kumar et al. isolated and characterized five major degradation impurities from base-stressed docetaxel and its formulation, including 6-Oxodocetaxel (reported as 7-epi-10-oxo-docetaxel in some contexts, indicating potential co-occurrence of oxidation at C6 and C10 or epimerization) [2] [9].
  • Table 2: Degradation Conditions and Detection of 6-Oxodocetaxel
Degradation TriggerSample TypeDetection MethodSignificance
Base StressDrug Substance (DS)Preparative LC, LC-MS/MS, NMRMajor degradation pathway; facilitates isolation & identification [2]
Long-Term StorageFormulated Product (DP)Stability-indicating HPLC/UV, LC-MSForms in DP during shelf-life; requires monitoring [2] [7]
Oxidation/ExcipientDP (Polysorbate 80)HPLC coupled with ESI-MS/MSExcipient-related peroxides or interactions contribute to formation [7]
Light/TemperatureDS & DPAdvanced Chromatography (HPLC-DAD, LC-MS)Contributes alongside other degradation pathways [6] [7]

Analytical Challenges & Regulatory Significance: Detecting and quantifying 6-Oxodocetaxel requires advanced, stability-indicating chromatographic methods (HPLC coupled with MS detection is preferred) capable of resolving it from docetaxel, other process-related impurities (e.g., 10-Deacetylbaccatin III), degradation impurities (e.g., 7-epi-docetaxel), and peaks arising from the complex formulation matrix like polysorbate 80 [6] [7]. Failure to adequately separate 6-Oxodocetaxel from placebo/excipient peaks or co-eluting impurities can lead to overestimation or underestimation of impurity levels, violating Good Manufacturing Practice (GMP) requirements. Consequently, 6-Oxodocetaxel is supplied as a high-purity (>98%) reference standard (CAS 1412898-68-0) for use in analytical method development (AMV), validation (QC), and regulatory filings (ANDA) to ensure accurate monitoring and control [4] [6].

Historical Context: Discovery and Documentation in Taxane Research

The identification and characterization of 6-Oxodocetaxel emerged later than the parent compound docetaxel, driven by the need to understand taxane stability and ensure pharmaceutical quality:

  • Taxane Development Era (1980s-1990s): Docetaxel was developed in the 1980s as a semi-synthetic analogue of paclitaxel (Taxol®), using 10-deacetylbaccatin III (10-DAB) from the needles of the more abundant European yew (Taxus baccata L.) as a renewable precursor [3] [10]. Initial research focused on pharmacology, clinical efficacy, and large-scale synthesis. While degradation of paclitaxel was known (including epimerization), detailed impurity profiling of docetaxel, especially in formulations, received less initial attention.
  • Focus on Formulation Stability (Late 1990s-2000s): As docetaxel (Taxotere®) gained widespread clinical use for cancers like breast, NSCLC, and prostate cancer, understanding the stability of its challenging formulation (docetaxel + polysorbate 80 + ethanol) became crucial. Research intensified on identifying and characterizing degradation products formed under stress conditions (heat, light, pH) and during long-term storage [7]. This period saw the isolation and structural elucidation of key docetaxel degradants, including 10-Deacetylbaccatin III, 7-epi-docetaxel, and 7-epi-10-oxo-10-deacetyl baccatin III [2].
  • Identification of Novel Degradants (2006-Present): The landmark 2006 study by Kumar et al., published in the Journal of Pharmaceutical and Biomedical Analysis, provided the first detailed report on the "isolation and characterization of degradation impurities in docetaxel drug substance and its formulation" [2]. Using preparative LC followed by NMR and LC-MS/MS, they identified five major degradation impurities from base-stressed and formulated docetaxel. Among these, three were previously unreported, including the compound characterized as "7-epi-10-oxo-docetaxel" – consistent with the structure now commonly referred to as 6-Oxodocetaxel (oxidation at C6) or potentially a variant oxidized at C10 [2] [9]. This work established 6-Oxodocetaxel as a significant product of docetaxel degradation.
  • Regulatory Integration and Reference Standards: Following its identification, 6-Oxodocetaxel was recognized in pharmacopeial discussions (EP, USP) as a specified impurity requiring control. This drove the commercial availability of characterized reference standards (e.g., CAS 1412898-68-0) by suppliers like Clearsynth and Chemicea Pharma, essential for developing and validating the stability-indicating HPLC methods mandated for pharmaceutical quality control of docetaxel DS and DP [4] [6] [7]. Research by Jerome et al. (2010) further highlighted the analytical challenges in separating docetaxel degradants like 7-epi-docetaxel from polysorbate 80 peaks, underscoring the need for robust methods capable of resolving impurities such as 6-Oxodocetaxel [7].

The documentation of 6-Oxodocetaxel exemplifies the evolution of taxane research from initial discovery and clinical application towards sophisticated pharmaceutical chemistry focused on stability, impurity profiling, and quality assurance.

  • Table 3: Key Compounds in Taxane Chemistry and Degradation
    Compound NameRole/RelationshipRelevance to 6-OxodocetaxelReference
    Docetaxel (Taxotere®)Parent Drug MoleculeSource molecule for degradation to 6-Oxodocetaxel [3] [10]
    10-Deacetyl Baccatin III (10-DAB)Natural Precursor, Degradation ImpurityFound alongside 6-Oxodocetaxel in degradation studies [2] [3]
    7-epi-DocetaxelEpimeric Degradation ImpurityMajor co-degradant; requires chromatographic separation [2] [7]
    Paclitaxel (Taxol®)First Natural Taxane DrugDocetaxel analogue; shared degradation pathways (epimer) [3] [10]
    Polysorbate 80 (Tween 80)Formulation Excipient (Solubilizer)Facilitates oxidation; causes analytical interference [7]
    7-epi-10-Oxo-10-Deacetyl Baccatin IIIDegradation ImpurityIsolated alongside 6-Oxodocetaxel [2]

Properties

CAS Number

167074-97-7

Product Name

6-Oxodocetaxel

IUPAC Name

[(1S,4S,10S)-4-acetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C43H51NO14

Molecular Weight

805.9 g/mol

InChI

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,32?,33?,35?,41-,42+,43-/m1/s1

InChI Key

ZOLQDWANVNOXBK-ZYATTXQPSA-N

SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-7,11-methano-1H-c

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.